molecular formula C10H12N2O2 B1149816 Methyl 2-(4-carbamimidoylphenyl)acetate CAS No. 15676-14-9

Methyl 2-(4-carbamimidoylphenyl)acetate

Cat. No.: B1149816
CAS No.: 15676-14-9
M. Wt: 192.21448
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(4-carbamimidoylphenyl)acetate is an organic compound featuring a phenylacetic acid backbone esterified with a methyl group and substituted at the para position with a carbamimidoyl (amidine) functional group. This structure confers unique physicochemical properties, such as enhanced solubility in polar solvents due to the amidine group and moderate lipophilicity from the ester moiety. The amidine group is critical for biological interactions, particularly in targeting proteases or receptors in medicinal chemistry contexts.

Properties

CAS No.

15676-14-9

Molecular Formula

C10H12N2O2

Molecular Weight

192.21448

Synonyms

Benzeneacetic acid, 4-(aMinoiMinoMethyl)-, Methyl ester

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

  • 2-(2-(Aminomethyl)phenyl)acetic acid (CAS 17841-69-9): Similarity Score: 0.93 Key Differences: Substitution at the ortho position with an aminomethyl group instead of a para-carbamimidoyl moiety. The absence of an ester (carboxylic acid form) reduces lipophilicity compared to the methyl ester. Implications: Likely higher aqueous solubility but reduced membrane permeability in biological systems.
  • Ethyl 2-(4-(Aminomethyl)phenyl)acetate hydrochloride (CAS 705240-99-9): Similarity Score: 0.84 Key Differences: Ethyl ester with a para-aminomethyl group and hydrochloride counterion. The hydrochloride salt enhances solubility in polar solvents, while the ethyl ester may prolong metabolic stability compared to methyl esters.
  • 2-(4-Carbamimidoylphenyl)acetic acid hydrochloride (CAS 1192350-47-2) :

    • Similarity Score : 0.81
    • Key Differences : Carboxylic acid form with a hydrochloride counterion. The absence of an ester group increases polarity, making it more suitable for aqueous-phase applications but less bioavailable.

Data Table: Key Attributes of this compound and Analogues

Compound Name CAS Number Molecular Formula Similarity Score Key Functional Groups Physical State (If Reported)
This compound Not Provided C₁₀H₁₂N₂O₂ Reference Methyl ester, para-carbamimidoyl Not Reported
2-(2-(Aminomethyl)phenyl)acetic acid 17841-69-9 C₉H₁₁NO₂ 0.93 Carboxylic acid, ortho-aminomethyl Not Reported
Ethyl 2-(4-(aminomethyl)phenyl)acetate HCl 705240-99-9 C₁₁H₁₆ClNO₂ 0.84 Ethyl ester, para-aminomethyl, HCl Hydrochloride salt
2-(4-Carbamimidoylphenyl)acetic acid HCl 1192350-47-2 C₉H₁₁ClN₂O₂ 0.81 Carboxylic acid, para-carbamimidoyl, HCl Hydrochloride salt

Research Findings and Implications

  • Functional Group Impact : The para-carbamimidoyl group is pivotal for target binding in enzymatic inhibition, while esterification (methyl vs. ethyl) modulates pharmacokinetics. Methyl esters generally hydrolyze faster than ethyl esters in vivo, affecting drug duration .
  • Solubility vs. Bioavailability : Hydrochloride salts (e.g., CAS 705240-99-9) improve solubility but may require formulation adjustments to balance ionic strength and stability .
  • Synthetic Optimization : Substituting methyl for ethyl in ester synthesis could reduce reaction times and costs, though purity metrics for such analogues remain understudied .

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